molecular formula C15H25N5S B14562737 Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- CAS No. 61689-76-7

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-

Cat. No.: B14562737
CAS No.: 61689-76-7
M. Wt: 307.5 g/mol
InChI Key: COWPHOVVKJVPRD-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group, a diethylamino methyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with carbothioamide precursors under controlled conditions. The diethylamino methyl group can be introduced via alkylation reactions, while the piperidinyl group is often added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for pharmaceutical development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: Similar structure but lacks the piperidinyl group.

    Pyrazinecarbothioamide: Similar but without the diethylamino methyl group.

    Piperidine derivatives: Compounds containing the piperidine ring but different substituents.

Uniqueness

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61689-76-7

Molecular Formula

C15H25N5S

Molecular Weight

307.5 g/mol

IUPAC Name

N-(diethylaminomethyl)-6-piperidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C15H25N5S/c1-3-19(4-2)12-17-15(21)13-10-16-11-14(18-13)20-8-6-5-7-9-20/h10-11H,3-9,12H2,1-2H3,(H,17,21)

InChI Key

COWPHOVVKJVPRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CNC(=S)C1=CN=CC(=N1)N2CCCCC2

Origin of Product

United States

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